2-Thienyltrimethylsilane

Hydrolytic stability Organosilane handling Moisture tolerance

2-Thienyltrimethylsilane (2-Trimethylsilylthiophene) is a heteroaryl organosilane of molecular formula C₇H₁₂SSi (MW 156.32 g/mol). It consists of a thiophene ring bearing a trimethylsilyl (TMS) substituent at the 2-position, functioning as a masked nucleophile, a directing/protecting group in C–H functionalization, and a silicon-based cross-coupling partner.

Molecular Formula C7H12SSi
Molecular Weight 156.32 g/mol
CAS No. 18245-28-8
Cat. No. B095980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thienyltrimethylsilane
CAS18245-28-8
Molecular FormulaC7H12SSi
Molecular Weight156.32 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=CS1
InChIInChI=1S/C7H12SSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3
InChIKeyOANGLGSZPSFVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thienyltrimethylsilane (CAS 18245-28-8): Baseline Identity, Purity Grades, and Physicochemical Profile for Procurement Evaluation


2-Thienyltrimethylsilane (2-Trimethylsilylthiophene) is a heteroaryl organosilane of molecular formula C₇H₁₂SSi (MW 156.32 g/mol) [1]. It consists of a thiophene ring bearing a trimethylsilyl (TMS) substituent at the 2-position, functioning as a masked nucleophile, a directing/protecting group in C–H functionalization, and a silicon-based cross-coupling partner [2]. Commercially available purity grades range from 95% (GC) to >98.0% (GC), with confirmed identity by NMR and GC-MS [3]. Key physicochemical constants include a boiling point of 165.5 °C (760 mmHg), density of 0.945 g/mL at 25 °C, and refractive index n20/D 1.498 [1]. The compound is classified as hydrolytically insensitive (Hydrolytic Sensitivity Class 4: no reaction with water under neutral conditions) , distinguishing it from halosilane reagents commonly used in analogous synthetic transformations.

Why Generic Substitution Fails for 2-Thienyltrimethylsilane: Silane Hydrolytic Class Divergence and C–Si Bond Activation Requirements


In-class thiophene derivatives cannot be interchanged with 2-thienyltrimethylsilane without altering reaction outcomes because three orthogonal properties diverge simultaneously: (i) hydrolytic stability, (ii) the mechanism of C–Si bond activation, and (iii) the fate of the silyl group under cross-coupling or C–H arylation conditions. 2-Bromothiophene and 2-iodothiophene are competent electrophiles in conventional cross-couplings but are hydrolytically robust and lack the silyl-directing effect exploited in regioselective C–H functionalization [1]. Chlorotrimethylsilane, the reagent used in the synthesis of 2-thienyltrimethylsilane, is a hydrolytically labile halosilane (Class 1–2) requiring strictly anhydrous conditions, whereas the product 2-thienyltrimethylsilane tolerates neutral aqueous workup (Class 4) . 2-Thienylboronic acids and esters require basic conditions for Suzuki activation and undergo protodeboronation side reactions, while 2-thienyltrimethylsilane is activated by fluoride (TBAF) under essentially neutral conditions [2]. The quantitative trade-offs documented in Section 3 demonstrate that a procurement decision based solely on functional-group analogy will lead to either degraded yields, undesired desilylation, or incompatibility with the reaction medium.

Quantitative Differential Evidence for 2-Thienyltrimethylsilane: Head-to-Head Comparisons Against Halothiophenes, Halosilanes, and Boronic Acid Alternatives


Hydrolytic Stability: 2-Thienyltrimethylsilane vs. Chlorotrimethylsilane — A 2-Class Differential in Water Tolerance

2-Thienyltrimethylsilane is assigned Hydrolytic Sensitivity Class 4, defined as 'no reaction with water under neutral conditions' . In contrast, chlorotrimethylsilane (the synthetic precursor and a generic silylating agent) is classified as Hydrolytic Sensitivity Class 1–2, undergoing rapid, exothermic hydrolysis upon contact with ambient moisture. This differential means 2-thienyltrimethylsilane can be handled, stored, and reacted under standard benchtop conditions without the rigorous Schlenk-line or glovebox protocols required for chlorosilanes. The same paper by Hosoi et al. explicitly states that alkenyldimethyl(2-thienyl)silanes 'are much more stable against moisture, acid and base, compared to the corresponding halosilanes or other hetero atom substituted silanes' [1].

Hydrolytic stability Organosilane handling Moisture tolerance

Room-Temperature Cross-Coupling Yield: Alkenyldimethyl(2-thienyl)silanes Achieve Quantitative Conversion, Surpassing Traditional Hiyama Conditions

In a direct experimental comparison within the same study, the cross-coupling of (E)-1-octenyldimethyl(2-thienyl)silane with 4-iodobenzotrifluoride under Pd(PPh₃)₄ (5 mol%) and TBAF (2.4 equiv) at 60 °C for 4 h afforded the desired arylalkene in 72% yield [1]. Switching the catalyst to Pd(OAc)₂ enabled the reaction to proceed at room temperature (25 °C) to give the product in quantitative yield within 1 h [1]. Using Pd₂(dba)₃, the reaction was complete in 0.5 h, again in quantitative yield [1]. The authors note: 'Taking into account that the silicon-mediated cross-coupling reaction requires normally elevated temperatures, the reactivity is enhanced significantly in this system' [1]. This represents a ~40 °C reduction in reaction temperature and a >28% absolute yield gain compared to the Pd(PPh₃)₄ benchmark, while enabling quantitative conversion.

Hiyama cross-coupling Room-temperature catalysis Organosilane reactivity

C–H Arylation with Silyl Group Retention: One-Step Regioselective 5-Arylation vs. Multi-Step Stille/Suzuki Routes to 5-Aryl-2-silylthiophenes

Chen et al. (2011) demonstrated that 2-(trimethylsilyl)thiophene undergoes palladium-catalyzed direct 5-arylation with aryl bromides via C–H bond functionalization, yielding 5-aryl-2-trimethylsilylthiophenes in a single synthetic step while preserving the TMS group intact [1]. The authors explicitly note that prior syntheses of the same product class required multi-step sequences using Stille, Negishi, or Suzuki cross-coupling reactions as the key step [1]. The TMS substituent not only survives the reaction conditions but also 'can even be used to favour thiophene arylation at the next to adjacent site of TMS' [1], providing regiochemical control not available with 2-bromothiophene or 2-iodothiophene electrophiles.

C–H activation Direct arylation Silyl group tolerance

Ziegler–Natta External Donor Performance: Thienyl-Substituted Silanes as a Privileged Scaffold for Olefin Polymerization Catalysis

US Patent US20130131292A1 discloses that thienyl-substituted silanes, of which 2-thienyltrimethylsilane is the simplest monothienyl prototype, function as external electron donors in Ziegler–Natta olefin polymerization catalyst systems [1]. The patent specifically claims organosiloxane compounds containing two thienyl substituents as external donors, demonstrating that the thienyl-silicon motif provides a distinct electronic environment at the titanium active site compared to conventional alkoxysilane donors (e.g., dicyclopentyldimethoxysilane or diisopropyldimethoxysilane). The patent reports that thienyl-substituted silanes produce polypropylene with controlled isotacticity [1].

Ziegler–Natta catalysis External electron donor Polypropylene isotacticity

Base-Cleavage Kinetics: Quantified Substituent Effects on C–Si Bond Lability Enable Predictive Reactivity Tuning

Seconi, Eaborn, and Stamper (1981) determined the rates of base cleavage (NaOMe/MeOH, 50 °C) for a series of substituted 2-thienyltrimethylsilanes, X–C₄H₂S–SiMe₃-2, where X = H, 3-NO₂, 3-Br, 4-Br, 5-NO₂, 5-CN, 5-COPh, 5-Me, 5-OMe, and 5-NMe₂ [1]. The unsubstituted parent compound (X = H, i.e., 2-thienyltrimethylsilane) serves as the kinetic baseline. Electron-withdrawing substituents at the 5-position (e.g., 5-NO₂, 5-CN, 5-COPh) accelerate cleavage, while electron-donating groups (5-Me, 5-OMe, 5-NMe₂) retard it [1]. The study provides approximate pKₐ values for the 2-position of the corresponding thiophenes, quantifying the leaving-group ability of the thienyl anion [1].

C–Si bond cleavage Structure–reactivity relationships Organosilane deprotection

Best Research and Industrial Application Scenarios for 2-Thienyltrimethylsilane Based on Quantitative Differential Evidence


Room-Temperature Hiyama-Type Cross-Coupling for Heat-Sensitive Substrate Libraries

When constructing arylalkene libraries from heat-labile substrates, 2-thienyltrimethylsilane (as the precursor to alkenyldimethyl(2-thienyl)silanes) enables Pd(OAc)₂-catalyzed coupling at 25 °C with quantitative conversion in 1 h, as demonstrated by Hosoi et al. [1]. This eliminates the 60–100 °C heating required for conventional Hiyama couplings, avoiding thermal decomposition of sensitive functional groups. The protocol uses commercially available TBAF as activator, and the 2-thienyl group serves as a 'dummy ligand' that is cleaved during transmetalation, releasing thiophene as a volatile, easily removed byproduct.

One-Step Synthesis of 5-Aryl-2-silylthiophene Building Blocks via C–H Arylation

For medicinal chemistry and materials science programs requiring 5-aryl-2-silylthiophenes (e.g., dye-sensitized solar cell precursors [2]), the direct C–H arylation of 2-thienyltrimethylsilane with aryl bromides, catalyzed by Pd(OAc)₂/dppb, delivers the target in one step with full silyl group retention. This route eliminates the toxic organotin reagents of Stille couplings and the cryogenic metallation required for Negishi couplings [2], reducing both EHS burden and process step count, which is directly relevant for procurement departments evaluating total cost of synthesis.

Synthesis of Sterically Congested Adamantane–Thiophene Hybrids via Electrophilic Substitution

2-Thienyltrimethylsilane is the established precursor for 2,5-bis-adamantan-1-yl-thiophene synthesis, as documented by Thermo Scientific/Alfa Aesar product literature . The TMS group serves as a traceless directing/activating moiety, enabling electrophilic adamantylation at both the 2- and 5-positions of the thiophene ring. This application is particularly relevant for groups synthesizing diamondoid–heterocycle hybrid materials where the steric bulk of the adamantane cage precludes late-stage functionalization strategies.

Ziegler–Natta Catalyst Development Using Thienyl-Substituted Silane External Donors

For industrial polyolefin R&D and catalyst manufacturing, 2-thienyltrimethylsilane serves as the foundational monothienylsilane for structure–activity relationship studies of external electron donors, as protected by US Patent US20130131292A1 [3]. The thienyl group provides a distinct electronic and steric profile at the titanium active site compared to conventional alkoxysilanes, offering a non-obvious donor chemotype for tuning polymer isotacticity and molecular weight distribution.

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